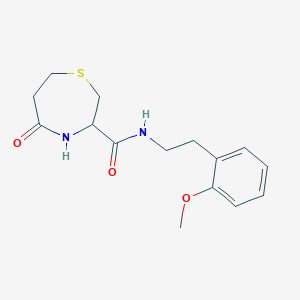

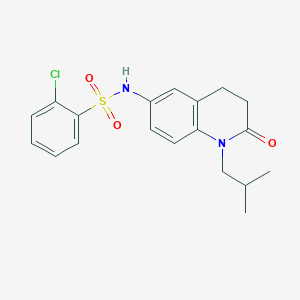

11-(Benzyloxycarbonylamino)undecanoic acid

Übersicht

Beschreibung

11-(Benzyloxycarbonylamino)undecanoic acid is a derivative of 11-Aminoundecanoic acid . 11-Aminoundecanoic acid is an organic compound with the formula H2N(CH2)10CO2H. This white solid is classified as an amine and a fatty acid . It is a precursor to Nylon-11 .

Synthesis Analysis

The synthesis of 11-Aminoundecanoic acid, a related compound, is prepared industrially from undecylenic acid, which is derived from castor oil . The synthesis proceeds in four separate reactions: Transesterification of castor oil to methyl ricinoleate, Pyrolysis of methylricinoleate to heptanal and methyl undecenoate, Hydrolysis of methyl undecenoate to 10-undecenoic acid, and Hydrobromination of 10-undecenoic acid to 11-bromoundecanoic acid .Molecular Structure Analysis

The molecular formula of 11-Aminoundecanoic acid is C11H23NO2 . The average mass is 201.306 Da and the Monoisotopic mass is 201.172882 Da .Chemical Reactions Analysis

The use of 11-aminoundecanoic acid as a synthetic building-block allows the systematic preparation of (oligo)amide organogelators—including chiral ones—which display remarkable gelation properties in organic solvents and water .Physical And Chemical Properties Analysis

11-Aminoundecanoic acid is a white solid with a density of 1.1720 g/cm³ . It has a melting point of 188–191 °C .Zukünftige Richtungen

The use of 11-aminoundecanoic acid as a synthetic building-block allows the systematic preparation of (oligo)amide organogelators, which display remarkable gelation properties in organic solvents and water . This suggests potential future directions in the development of new materials and applications.

Eigenschaften

IUPAC Name |

11-(phenylmethoxycarbonylamino)undecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO4/c21-18(22)14-10-5-3-1-2-4-6-11-15-20-19(23)24-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANGHYNWCBMDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(Benzyloxycarbonylamino)undecanoic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-hydroxy-3,5-bis(propan-2-yl)benzoate](/img/structure/B2888097.png)

![5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888101.png)

![5,5-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2888103.png)

![N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B2888105.png)

![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2888106.png)

![4-allyl-2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2888110.png)

![N-(5-fluoro-2-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2888112.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2888114.png)